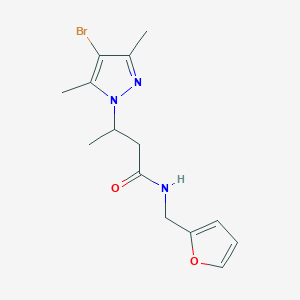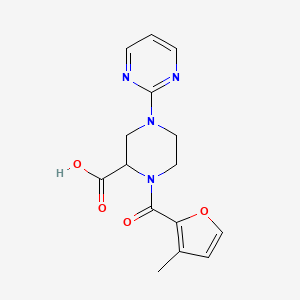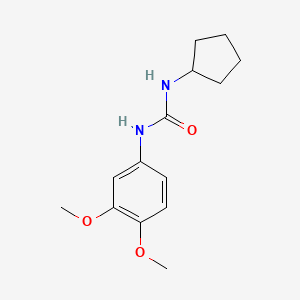![molecular formula C17H25NO2 B5375757 1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)
1-[(3,4-dimethylphenoxy)acetyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethylphenoxy)acetyl]azocane, also known as DMAA, is a synthetic compound that has gained popularity in recent years due to its use as a dietary supplement and pre-workout stimulant. DMAA is a member of the amphetamine family and is structurally similar to ephedrine and methamphetamine. It has been used for its purported ability to enhance athletic performance, increase energy levels, and aid in weight loss. However, the safety and efficacy of DMAA have been a topic of debate among scientists and health professionals.
Mecanismo De Acción
1-[(3,4-dimethylphenoxy)acetyl]azocane works by stimulating the release of norepinephrine, a neurotransmitter that is involved in the body's fight or flight response. This leads to an increase in heart rate, blood pressure, and respiratory rate, as well as a decrease in appetite. 1-[(3,4-dimethylphenoxy)acetyl]azocane also acts as a vasoconstrictor, narrowing blood vessels and increasing blood flow to muscles.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenoxy)acetyl]azocane has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been reported to aid in weight loss by suppressing appetite and increasing metabolism. However, the safety and efficacy of 1-[(3,4-dimethylphenoxy)acetyl]azocane have been a topic of debate, as it has been linked to adverse events such as heart attacks, strokes, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-dimethylphenoxy)acetyl]azocane has been used in laboratory experiments to study its effects on the body and its potential use as a pharmaceutical agent. However, its use as a dietary supplement has limited its availability for research purposes. Additionally, the safety concerns associated with 1-[(3,4-dimethylphenoxy)acetyl]azocane have made it a controversial subject for research.
Direcciones Futuras
Further research is needed to fully understand the safety and efficacy of 1-[(3,4-dimethylphenoxy)acetyl]azocane. Studies should focus on its potential use as a pharmaceutical agent, particularly in the treatment of ADHD and narcolepsy. Additionally, research should be conducted to identify safer and more effective alternatives to 1-[(3,4-dimethylphenoxy)acetyl]azocane for use as a dietary supplement and pre-workout stimulant.
Métodos De Síntesis
1-[(3,4-dimethylphenoxy)acetyl]azocane can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with sodium azide to form 1-[(3,4-dimethylphenoxy)acetyl]azocane.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethylphenoxy)acetyl]azocane has been studied for its potential use as a pharmaceutical agent, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, its use as a dietary supplement has garnered more attention in recent years. Studies have shown that 1-[(3,4-dimethylphenoxy)acetyl]azocane can increase heart rate, blood pressure, and respiratory rate, which may contribute to its purported effects on athletic performance and weight loss.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-9-16(12-15(14)2)20-13-17(19)18-10-6-4-3-5-7-11-18/h8-9,12H,3-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDOCTJJBZFJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)

